TFMU-ADPr ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFMU-ADPr ammonium, also known as ADP-ribosylated trifluoromethylumbelliferone ammonium, is a compound used primarily in biochemical research. It is a fluorescent substrate that is particularly useful for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG) enzymes. This compound has gained attention due to its exceptional reactivity, stability, and usability in various assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFMU-ADPr ammonium involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of coupling agents to facilitate the conjugation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
TFMU-ADPr ammonium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by PARG enzymes, releasing a fluorescent signal.
Binding Reactions: It binds to viral and human macrodomains, making it useful in high-throughput screening assays.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Coupling Agents: Used to facilitate the conjugation of ADP-ribose with trifluoromethylumbelliferone.
Protecting Groups: Employed to protect functional groups during the synthesis process.
Major Products Formed
The primary product formed from the hydrolysis of this compound is trifluoromethylumbelliferone, which emits a fluorescent signal. This property is exploited in various biochemical assays to monitor enzyme activity .
Scientific Research Applications
TFMU-ADPr ammonium has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate to study the activity of PARG enzymes.
Virology: Employed in assays to identify inhibitors of viral macrodomains, such as those found in SARS-CoV-2.
Drug Discovery: Utilized in high-throughput screening assays to discover potential antiviral compounds
Mechanism of Action
The mechanism of action of TFMU-ADPr ammonium involves its hydrolysis by PARG enzymes. The compound binds to the active site of the enzyme, and upon hydrolysis, it releases trifluoromethylumbelliferone, which emits a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The binding affinity of this compound to various macrodomains has been studied using X-ray crystallography, revealing how the trifluoromethylumbelliferone moiety contributes to its binding affinity .
Comparison with Similar Compounds
TFMU-ADPr ammonium can be compared with other similar compounds, such as:
pNP-ADPr (ADP-ribosylated p-nitrophenol): Another fluorescent substrate used to study PARG activity.
GS-441524-Diphosphate-Ribose Derivatives: These compounds are potent binders of viral macrodomains and are used in similar assays.
This compound is unique due to its high reactivity, stability, and the strong fluorescent signal it produces upon hydrolysis, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C25H29F3N6O16P2 |
---|---|
Molecular Weight |
788.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C25H26F3N5O16P2.H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);1H3/t13-,14-,17-,18-,19-,20-,23-,24+;/m1./s1 |
InChI Key |
KSRMCXOCIMFEHJ-YDXMRJOASA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.